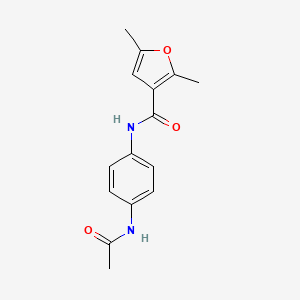
N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that features a furan ring substituted with a carboxamide group and an acetamidophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan ring with an appropriate amine under suitable conditions.
Attachment of the Acetamidophenyl Group: The final step involves the coupling of the acetamidophenyl group to the furan ring, which can be achieved through various coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of supported metal catalysts, such as palladium on carbon (Pd/C), can facilitate the coupling reactions under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: This compound can be used as a probe to study biological processes due to its unique structural features.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
作用機序
The exact mechanism of action of N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of cyclooxygenase (COX) enzymes, similar to other acetamidophenyl derivatives . This interaction can lead to anti-inflammatory and analgesic effects.
類似化合物との比較
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-acetamidophenyl)indomethacin amide: A potent and selective reversible inhibitor of COX-2.
4-acetamidophenyl acetate: Exhibits anti-inflammatory, analgesic, and antipyretic activity.
Uniqueness: N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds
特性
IUPAC Name |
N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-8-14(10(2)20-9)15(19)17-13-6-4-12(5-7-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIZYTADMGVNEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2471487.png)
![N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2471488.png)
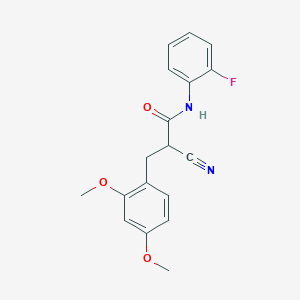
![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2471490.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2471493.png)
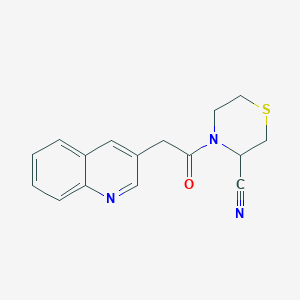
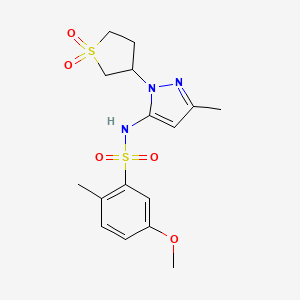
![2-Bromo-1-methyl-6-(2-trimethylsilylethoxymethyl)-4,5-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B2471496.png)
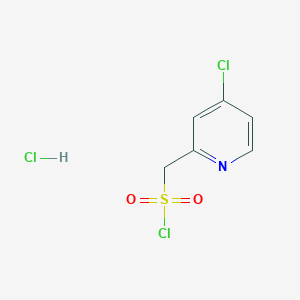
![N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2471501.png)
![3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2471504.png)
![1-[(5-methylthiophen-2-yl)sulfonyl]-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2471507.png)
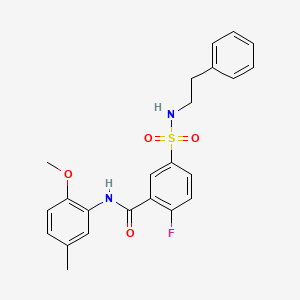
![(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine](/img/structure/B2471509.png)
